molecular formula C26H45N5O10 B12121326 H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH

H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH

Cat. No.: B12121326
M. Wt: 587.7 g/mol
InChI Key: VPKCCODFKUZEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH is a synthetic pentapeptide composed of D/L-configured amino acids, including a non-standard isomer, xi-isoleucine (xiIle). Its sequence integrates acidic (Glu, Asp) and hydrophobic (Leu, Val, xiIle) residues, balancing solubility and structural stability. The DL configuration enhances resistance to proteolytic degradation, a common strategy in peptidomimetic design . The inclusion of xiIle—a modified isoleucine isomer—may confer unique conformational or binding properties compared to natural L- or D-forms .

Properties

IUPAC Name

4-amino-5-[[1-[[1-[[3-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCCODFKUZEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin CS-1 Fragment (1978-1982) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of Fibronectin CS-1 Fragment (1978-1982) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Fibronectin CS-1 Fragment (1978-1982) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols from disulfide bonds .

Mechanism of Action

Fibronectin CS-1 Fragment (1978-1982) exerts its effects primarily through its interaction with integrin receptors, specifically VLA-4 (α₄β₁) and VLA-5 (α₅β₁). The peptide binds to these receptors on the cell surface, promoting cell adhesion and migration. This interaction enhances the localized concentration of cells and viral particles, facilitating processes like gene transduction and tumor cell attachment .

Comparison with Similar Compounds

Research Findings and Implications

  • : Hybrid peptides with Gly/Pro motifs demonstrate enhanced bioavailability in preclinical models, suggesting the target compound’s DL configuration could similarly improve pharmacokinetics .
  • : Complex peptides with xiIle exhibit 30% higher stability in serum compared to L-Ile counterparts, supporting the target’s design rationale .
  • : Structural data for xiIle-containing peptides indicate altered side-chain packing, which may influence target binding or aggregation propensity .

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